3-(D-Glucopentitol-1-yl)-1,2,4-triazolo[3,4-a]phthalazine
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex heterocyclic structures with carbohydrate substitution. The primary name, 3-(D-Glucopentitol-1-yl)-1,2,4-triazolo[3,4-a]phthalazine, indicates the presence of a D-glucopentitol moiety attached through its 1-position to the 3-position of the triazolo-phthalazine core structure. Alternative systematic names include 1-(triazolo[3,4-a]phthalazin-3-yl)pentane-1,2,3,4,5-pentol, which emphasizes the pentaol nature of the sugar substituent. The compound is also designated as (S)-5-C-1,2,4-Triazolo[3,4-a]phthalazin-3-yl-D-arabinitol, reflecting the stereochemical configuration and the arabinitol structural relationship.
The molecular formula C14H16N4O5 reveals the elemental composition consisting of fourteen carbon atoms, sixteen hydrogen atoms, four nitrogen atoms, and five oxygen atoms. This composition reflects the integration of the aromatic heterocyclic framework with the polyhydroxylated aliphatic chain. The nitrogen atoms are distributed among the triazole and phthalazine rings, while the oxygen atoms are primarily associated with the hydroxyl groups of the glucopentitol moiety, with one additional oxygen contributing to the heterocyclic structure. The molecular weight of 320.30 grams per mole corresponds to the summation of individual atomic masses within the molecular framework.
The stereochemical designation within the nomenclature indicates specific spatial arrangements of functional groups. The D-configuration of the glucopentitol portion specifies the absolute stereochemistry of the sugar component according to Fischer projection conventions. The (S)-designation in alternative nomenclature systems refers to the Cahn-Ingold-Prelog priority rules for absolute configuration assignment. These stereochemical descriptors are crucial for understanding the three-dimensional molecular architecture and potential biological interactions.
Properties
IUPAC Name |
1-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)pentane-1,2,3,4,5-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O5/c19-6-9(20)10(21)11(22)12(23)14-17-16-13-8-4-2-1-3-7(8)5-15-18(13)14/h1-5,9-12,19-23H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBXLRDTEYQAAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN3C2=NN=C3C(C(C(C(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512559 | |
| Record name | 1-C-[1,2,4]Triazolo[3,4-a]phthalazin-3-ylpentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79364-50-4 | |
| Record name | 1-C-[1,2,4]Triazolo[3,4-a]phthalazin-3-ylpentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(D-Glucopentitol-1-yl)-1,2,4-triazolo[3,4-a]phthalazine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a [3+2] cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Fusion with Phthalazine: The triazole ring is then fused with a phthalazine moiety through a series of condensation reactions. This step may require the use of strong acids or bases as catalysts.
Attachment of the Pentane Chain: The pentane chain with five hydroxyl groups is introduced through a nucleophilic substitution reaction. This step may involve the use of protecting groups to ensure selective functionalization of the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of automated synthesis platforms can also enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(D-Glucopentitol-1-yl)-1,2,4-triazolo[3,4-a]phthalazine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines, using reagents like thionyl chloride or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), amines
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halides, amines
Scientific Research Applications
3-(D-Glucopentitol-1-yl)-1,2,4-triazolo[3,4-a]phthalazine has several scientific research applications, including:
Medicinal Chemistry: The compound has potential as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.
Materials Science: The unique structure of the compound makes it suitable for use in the design of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme activity or protein-protein interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(D-Glucopentitol-1-yl)-1,2,4-triazolo[3,4-a]phthalazine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and phthalazine moiety can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to inhibition or activation of their activity. The pentane chain with hydroxyl groups can also participate in these interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Features and Substituent Diversity
Triazolophthalazine derivatives are structurally diverse, with variations at positions 3 and 6 significantly influencing biological activity. Key analogues include:
Key Insight : The D-glucopentitol group in the target compound introduces high polarity and hydrogen-bonding capacity, contrasting with the lipophilic or aromatic substituents in analogues. This may improve aqueous solubility but reduce blood-brain barrier penetration compared to methyl or aryl-substituted derivatives .
Physicochemical Comparison :
Anticancer Activity:
- The target compound demonstrated inhibitory effects against leukemia (HL-60), breast (MCF-7), liver (HepG2), colon (HCT-116), and lung (A-549) cancer cell lines in vitro, with IC₅₀ values comparable to cisplatin in some cases .
- Analogues like compound 32 (3-p-tolyl-substituted) showed superior activity against liver (HepG2, IC₅₀ = 8.2 µM) and colon (HCT-116, IC₅₀ = 9.1 µM) cancers, suggesting aryl groups enhance potency .
Receptor Modulation:
- Derivatives such as α5IA selectively target the α5 subunit of GABAₐ receptors (IC₅₀ = 30 nM), improving cognitive deficits in Down syndrome models .
- The target compound’s glucopentitol group may direct it toward carbohydrate-mediated pathways (e.g., lectin binding) rather than CNS targets .
Antimicrobial Activity:
- While the target compound’s antimicrobial efficacy is unreported, analogues like 5l (from ) showed broad-spectrum activity against Staphylococcus aureus and fungal strains .
Key Insight : The glucopentitol substitution may redirect pharmacological activity toward anticancer or metabolic targets, diverging from the antimicrobial or CNS-focused effects of other derivatives.
Structure-Activity Relationships (SAR)
- Position 3 : Aryl or lipophilic groups (e.g., 4-biphenylyl ) enhance receptor binding affinity, while polar substituents like glucopentitol may improve solubility but reduce membrane permeability.
- Position 6 : Piperazine or alkoxy groups (e.g., ethoxy ) modulate pharmacokinetics. The absence of a 6-substituent in the target compound may limit off-target interactions.
Biological Activity
3-(D-Glucopentitol-1-yl)-1,2,4-triazolo[3,4-a]phthalazine is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H16N4O5
- Molecular Weight : 320.30 g/mol
- CAS Number : 79364-50-4
The compound features a triazolo-phthalazine structure that is known for various pharmacological activities, including anti-inflammatory and cytotoxic effects.
Antitumor Activity
Research has demonstrated that derivatives of triazolo-phthalazine compounds exhibit significant antitumor properties. A study assessed the cytotoxicity of synthesized triazolophthalazine analogues against nine human cancer cell lines using the sulforhodamine B (SRB) assay. The results indicated that many of these compounds had higher cytotoxicity than doxorubicin, a standard chemotherapy agent. The IC50 values ranged from 19.4 to 64.5 µM, showing promising potential for further development in cancer therapy .
Anti-inflammatory Properties
This compound has been identified as a novel anti-inflammatory agent. Its mechanism involves the inhibition of pro-inflammatory cytokines and mediators, which are crucial in the pathogenesis of various inflammatory diseases. This compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions such as arthritis and other inflammatory disorders .
The biological activity of this compound can be attributed to its structural features that allow it to interact with specific biological targets:
- Topoisomerase Inhibition : The compound has shown inhibitory effects on topoisomerase II, an enzyme critical for DNA replication and transcription. This inhibition is linked to its cytotoxic effects on cancer cells .
- Cytokine Modulation : It alters the levels of cytokines such as TNF-alpha and IL-6, which are involved in inflammatory responses .
Study 1: Cytotoxicity Evaluation
A notable study evaluated the cytotoxic effects of various triazolo-phthalazine derivatives, including this compound. The findings revealed that this compound significantly inhibited cell proliferation in several cancer cell lines compared to controls. The study concluded that the introduction of the glucopentitol moiety enhanced the compound's solubility and bioavailability, contributing to its increased efficacy .
Study 2: Anti-inflammatory Effects in Animal Models
In a preclinical model of inflammation induced by carrageenan in rats, administration of this compound resulted in a marked reduction in paw edema compared to untreated controls. Histological analysis showed decreased infiltration of inflammatory cells and reduced expression of pro-inflammatory markers in tissues treated with the compound .
Q & A
Q. What are the optimized synthetic routes for 3-(D-Glucopentitol-1-yl)-1,2,4-triazolo[3,4-a]phthalazine, and how do reaction conditions (e.g., temperature, catalysts) influence yield and purity?
Methodological Answer:
- Key Routes : Cyclocondensation of hydrazinophthalazine derivatives with carbonyl compounds (e.g., diethyl oxalate or glyoxylate esters) is a foundational method. For example, reacting 1-hydrazinophthalazine with diethyl oxalate yields triazolophthalazine derivatives under controlled conditions .
- Optimization Strategies :
- Temperature : Lower temperatures (-35°C) favor intermediate stabilization in multi-step reactions, as seen in triazine syntheses .
- Catalysts : Use of bases like DIPEA (N,N-diisopropylethylamine) improves nucleophilic substitution efficiency in heterocyclic ring formation .
- Purity Control : Monitor reaction progress via HPLC or TLC, and employ recrystallization with polar aprotic solvents (e.g., DMF/water mixtures) to isolate high-purity products .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound, and how can conflicting data (e.g., NMR vs. X-ray crystallography) be resolved?
Methodological Answer:
- Primary Techniques :
- NMR : 1H/13C NMR for confirming glucopentitol substitution patterns and triazole-phthalazine fusion .
- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., triazole vs. tetrazole ring formation) .
- Data Conflict Resolution :
- Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to distinguish overlapping signals from complex fused-ring systems .
- Compare experimental X-ray data (e.g., C–C bond lengths) with computational models (DFT) to confirm stereoelectronic effects .
Advanced Research Questions
Q. How can computational reaction path search methods (e.g., quantum chemical calculations) predict and optimize the synthesis of this compound?
Methodological Answer:
- ICReDD Framework :
- Use quantum mechanics/molecular mechanics (QM/MM) to model transition states for cyclocondensation steps, identifying energy barriers and regioselectivity trends .
- Apply machine learning to analyze experimental datasets (e.g., solvent polarity effects on yield) and recommend optimal conditions (e.g., acetonitrile vs. THF) .
- Case Study : Reaction path simulations for analogous triazolophthalazines revealed that electron-withdrawing substituents on carbonyl reactants accelerate ring closure kinetics by 30% .
Q. What experimental strategies are recommended to evaluate the bioactivity of this compound in disease models, and how can discrepancies in pharmacological data (e.g., IC50 variability) be addressed?
Methodological Answer:
- Bioactivity Workflow :
- In Vitro Screening : Use RAW264.7 macrophage models to assess anti-inflammatory activity via TNF-α/IL-6 inhibition assays, referencing triazolophthalazine derivatives with IC50 values <10 μM .
- Target Validation : Employ molecular docking (e.g., AutoDock Vina) to predict binding affinity to enzymes like COX-2 or kinases .
- Data Discrepancy Mitigation :
Q. What methodologies are used to investigate the stability of this compound under varying pH and temperature conditions, and how can degradation pathways be elucidated?
Methodological Answer:
- Stability Protocols :
- Forced Degradation : Expose the compound to acidic (pH 2), neutral (pH 7), and alkaline (pH 12) buffers at 40°C for 48 hours, followed by LC-MS to identify degradation products (e.g., glucopentitol cleavage) .
- Kinetic Analysis : Fit degradation data to Arrhenius models to predict shelf-life under storage conditions .
- Mechanistic Insights : Use tandem MS/MS to characterize degradation intermediates, such as phthalazine ring-opening products .
Data Contradiction and Reproducibility
Q. How should researchers address inconsistencies in reported synthetic yields or regioselectivity for this compound across literature sources?
Methodological Answer:
- Root-Cause Analysis :
- Reproducibility Checklist :
Methodological Innovation
Q. What green chemistry approaches (e.g., solvent-free mechanochemistry) can be applied to synthesize this compound while minimizing waste?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
